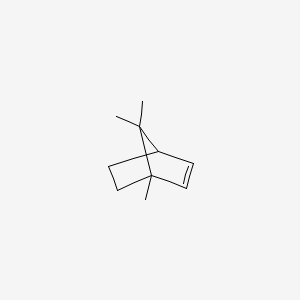
Bornylene
説明
Bornylene is a natural product found in Thymus eigii, Bupleurum fruticosum, and Rhanterium epapposum with data available.
科学的研究の応用
Gas Phase Retro-Diels-Alder Reaction of Bornylene : Bornylene undergoes a retro-Diels-Alder reaction at elevated temperatures in the gas phase, leading to the formation of ethylene and 1,5,5-trimethylcyclopentadiene. This reaction is important for understanding the pyrolytic reactions of bornyl and isobornyl halides and esters (Herndon & Manion, 1968).
Synthesis of Bornylene : Bornylene can be synthesized from α-pinene, β-pinene, and camphene. The optimal reaction temperatures for synthesizing bornyl chloride, a precursor to bornylene, vary based on the starting material. This synthesis is critical for producing bornylene for various applications (Cheng Jian et al., 2009).
Characterization of Epoxides from Bornylene : Epoxides from bornylene have been synthesized and characterized. The study provides details on the optimal reaction conditions and the purity of the resulting epoxides, which are significant for applications in organic chemistry (Zhuo Xiang, 2012).
Bornylene-sulfur Dioxide Polysulfone Resin : This resin was synthesized using bornylene and sulfur dioxide. The study discusses the effects of operating conditions on the yield of the copolymer and its structural characterization. Such research is vital for the development of new materials with specific properties (Luo Jin-yue, 2011).
特性
CAS番号 |
464-17-5 |
|---|---|
製品名 |
Bornylene |
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3 |
InChIキー |
KUKRLSJNTMLPPK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C=C2)C)C |
正規SMILES |
CC1(C2CCC1(C=C2)C)C |
その他のCAS番号 |
464-17-5 |
同義語 |
1,7,7-trimethylbicyclo(2.2.1)hept-2-ene 2-bornene bornylene |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


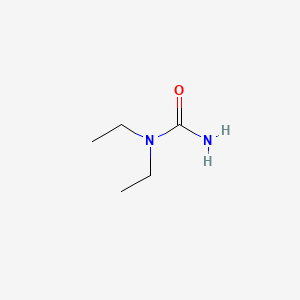



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
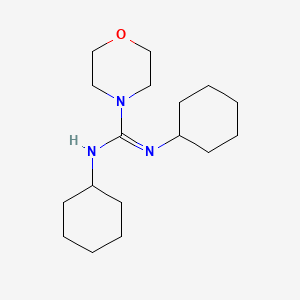
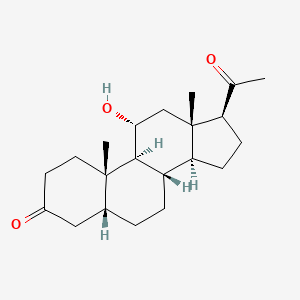
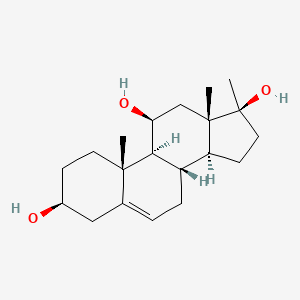
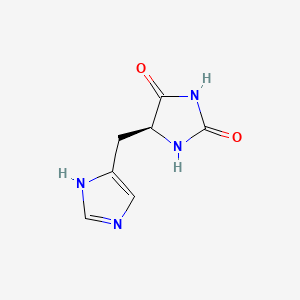
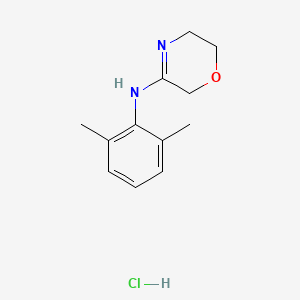
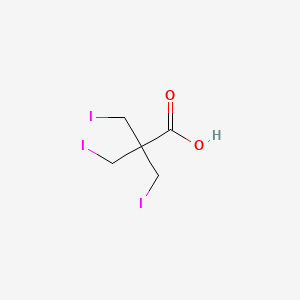
![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)
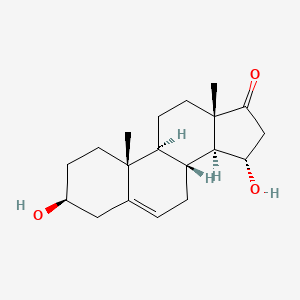
![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)